4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
4-[[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-4-20-23-24-21(31-20)25-32(27,28)16-8-5-14(6-9-16)22-12-11-18(26)17-10-7-15(29-2)13-19(17)30-3/h5-13,22H,4H2,1-3H3,(H,24,25)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPUVIGELAWKDR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365467 | |
| Record name | BAS 01267414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-76-1 | |
| Record name | BAS 01267414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the dimethoxyphenyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and thiadiazole groups can participate in substitution reactions, where nucleophiles or electrophiles replace existing functional groups. Common reagents include halogens, alkylating agents, and nucleophilic bases.
Condensation: The enone moiety in the compound can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. The thiadiazole ring and dimethoxyphenyl moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide include:
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenyl group but lacks the sulfonamide and thiadiazole functionalities.
4-[(1E)-3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate: Contains similar structural motifs but differs in the overall molecular framework.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
